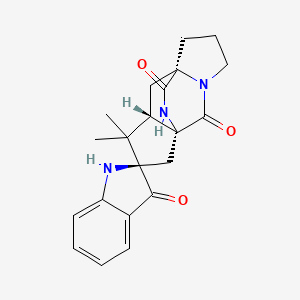

Brevianamide A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Brevianamide A is a naturally occurring indole alkaloid that belongs to the class of 2,5-diketopiperazines. It was first isolated from the fungus Penicillium brevicompactum in 1969. This compound is structurally characterized by a bicyclo[2.2.2]diazaoctane ring system and is known for its complex molecular architecture and biological activities .

准备方法

Synthetic Routes and Reaction Conditions: The total synthesis of brevianamide B has been a subject of significant interest due to its intricate structure. One common synthetic approach involves the use of Diels-Alder reactions to construct the bicyclo[2.2.2]diazaoctane core. This is followed by a series of functional group interconversions and cyclizations to complete the synthesis . Another method involves the transformation of readily available 2-substituted indoles into 2,2-disubstituted indoxyls, which are then used in the synthesis of brevianamide B .

Industrial Production Methods: Industrial production of brevianamide B is not well-documented, likely due to the complexity of its synthesis and the challenges associated with scaling up the laboratory procedures. Most production methods remain within the realm of academic research.

化学反应分析

Types of Reactions: Brevianamide A undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is largely influenced by its indole and diketopiperazine moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used to oxidize the indole ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives .

科学研究应用

Chemical Synthesis and Structural Insights

The total synthesis of Brevianamide A has been a significant focus of research. Recent studies have successfully achieved its synthesis through innovative methodologies, highlighting its complex biosynthetic pathways and structural characteristics. For instance, a study reported a seven-step synthesis with an overall yield of 7.2%, emphasizing the challenges associated with its reactivity and selectivity during synthesis . The synthetic route involved a bioinspired cascade transformation, which is crucial for understanding its natural biosynthesis and potential modifications for therapeutic uses.

Biological Activities

This compound exhibits a variety of biological activities that are being explored for potential therapeutic applications:

- Insecticidal Properties : As an insecticidal metabolite, this compound has shown effectiveness against certain pests, making it a candidate for developing natural insecticides .

- Antithrombotic Effects : Although primarily associated with Brevianamide F, studies on related compounds suggest that this compound may influence platelet aggregation and blood coagulation pathways. Research indicates that these compounds can modulate the MAPK signaling pathway, which is critical in managing thrombus formation .

- Antimicrobial Potential : Initial studies indicated that this compound lacks significant antibiotic properties against common bacterial and fungal strains; however, its structural analogs may possess varying degrees of antimicrobial activity .

Case Study 1: Total Synthesis

A landmark study achieved the first total synthesis of (+)-Brevianamide A, providing insights into its biosynthetic mechanisms. This research demonstrated the feasibility of synthesizing this alkaloid without relying on Diels–Alderase enzymes, challenging previous assumptions about its biosynthesis .

Case Study 2: Antithrombotic Mechanism

In a zebrafish model, related compounds were shown to significantly reduce platelet aggregation and improve blood flow dynamics. The mechanism involved the modulation of key genes associated with the MAPK pathway, suggesting that this compound could have similar effects in thrombosis management .

Future Directions and Research Opportunities

The ongoing research into this compound's synthesis and biological activities opens several avenues for future exploration:

- Modification for Enhanced Activity : Investigating structural modifications to improve its insecticidal and antithrombotic properties could lead to more effective natural products.

- Exploration of Biosynthetic Pathways : Understanding the full biosynthetic pathway of this compound could reveal new targets for synthetic biology applications or lead to the discovery of novel analogs with enhanced therapeutic profiles.

- Comprehensive Toxicological Studies : Further investigations into the safety profile of this compound will be essential to assess its viability as a therapeutic agent.

作用机制

The mechanism of action of brevianamide B involves its interaction with various molecular targets. The compound’s biological activity is thought to be mediated through its ability to bind to specific enzymes and receptors, although the exact pathways and targets are still under investigation. Studies have shown that brevianamide B can undergo tautomerization and σ-migration, followed by Diels-Alder reactions, which are crucial for its biosynthesis and biological activity .

相似化合物的比较

- Paraherquamides

- Stephacidins

- Notoamides

- Malbrancheamides

属性

CAS 编号 |

23402-09-7 |

|---|---|

分子式 |

C21H23N3O3 |

分子量 |

365.4 g/mol |

IUPAC 名称 |

(1'R,2R,7'R,9'S)-10',10'-dimethylspiro[1H-indole-2,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-2',3,14'-trione |

InChI |

InChI=1S/C21H23N3O3/c1-18(2)14-10-19-8-5-9-24(19)17(27)20(14,23-16(19)26)11-21(18)15(25)12-6-3-4-7-13(12)22-21/h3-4,6-7,14,22H,5,8-11H2,1-2H3,(H,23,26)/t14-,19+,20+,21-/m0/s1 |

InChI 键 |

MWOFPQAPILIIPR-UHFFFAOYSA-N |

SMILES |

CC1(C2CC34CCCN3C(=O)C2(CC15C(=O)C6=CC=CC=C6N5)NC4=O)C |

规范 SMILES |

CC1(C2CC34CCCN3C(=O)C2(CC15C(=O)C6=CC=CC=C6N5)NC4=O)C |

熔点 |

324-328°C |

Key on ui other cas no. |

38136-92-4 |

物理描述 |

Solid |

同义词 |

brevianamide A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。